(R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Overview
Description
(R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a useful research compound. Its molecular formula is C12H18BrN3O2 and its molecular weight is 316.19. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as the 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives, have been investigated as potential positive allosteric modulators of the mglu5 receptor . The mGlu5 receptor plays a crucial role in the central nervous system and is involved in various neurological disorders, including schizophrenia .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other pyrazolo[1,5-a]pyrazine derivatives, it may interact with its target receptor (such as mglu5) in a positive allosteric manner . This means it could enhance the receptor’s response to its natural ligand, leading to increased receptor activity.
Biochemical Pathways
If it acts as a positive allosteric modulator of the mglu5 receptor, it could potentially influence glutamatergic signaling pathways . These pathways play a key role in synaptic plasticity, learning, and memory.
Result of Action
If it acts as a positive allosteric modulator of the mglu5 receptor, it could potentially enhance glutamatergic signaling, leading to changes in synaptic plasticity and neuronal excitability .
Biological Activity
(R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrazine class, which is known for various pharmacological properties. Its molecular formula is and it has a molecular weight of approximately 316.19 g/mol.
- CAS Number : 1639881-14-3
- Molecular Weight : 316.19 g/mol
- Purity : Typically around 97%
- IUPAC Name : tert-butyl (6R)-3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant inhibitory activity against various cancer cell lines.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit the proliferation of human tumor cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma). The IC50 values for these cell lines are reported to be in the low micromolar range, indicating potent antiproliferative effects.
Cell Line | IC50 (µM) |
---|---|
HeLa | 0.55 |
HCT116 | 0.87 |
A375 | 1.46 |
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. Notably, it has been identified as a potent inhibitor of the VEGFR-2 kinase, which plays a crucial role in angiogenesis.
Other Biological Activities
In addition to its anticancer properties, this compound may also exhibit other biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
- Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties against certain bacterial strains.
Case Studies and Research Findings
Several research studies have focused on the synthesis and biological evaluation of compounds related to the pyrazolo[1,5-a]pyrazine scaffold. For instance:
- Study on Antitumor Activity : A study published in a peer-reviewed journal reported that derivatives of pyrazolo[1,5-a]pyrazines showed promising antitumor activity in xenograft models. The study highlighted how this compound could significantly reduce tumor growth rates in animal models when administered orally.
- Structure-Activity Relationship Analysis : Another research article analyzed various derivatives of this compound to determine how modifications affected biological activity. The findings indicated that the bromine substitution at the 3-position was critical for enhancing potency against specific cancer cell lines.
Properties
IUPAC Name |
tert-butyl (6R)-3-bromo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2/c1-8-6-16-10(9(13)5-14-16)7-15(8)11(17)18-12(2,3)4/h5,8H,6-7H2,1-4H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKJZWMKFYFGHC-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=C(C=N2)Br)CN1C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2C(=C(C=N2)Br)CN1C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201120085 | |
Record name | 1,1-Dimethylethyl (6R)-3-bromo-6,7-dihydro-6-methylpyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1639881-14-3 | |
Record name | 1,1-Dimethylethyl (6R)-3-bromo-6,7-dihydro-6-methylpyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1639881-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (6R)-3-bromo-6,7-dihydro-6-methylpyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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